1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione
Description
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 34841-09-3) is a β-amino acid derivative characterized by a phenyl ring substituted with methoxy groups at the 3- and 4-positions and an amino group attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol . The compound exists as a crystalline powder with a melting point of 223–228°C and is sensitive to light and moisture, requiring storage in inert atmospheres . It is used in pharmaceutical research, particularly as a chiral building block for peptide synthesis and enzyme inhibitor studies .
Properties
IUPAC Name |
3,4,4,13,13-pentamethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-12(2)9-8-14(5)13(3,4)20-11(18)16(14)7-6-15(9)10(17)19-12/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCOCXXVGIEYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3(C(OC(=O)N3CCN2C(=O)O1)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Diazepine Skeleton
The diazepine backbone is synthesized via a [4+3] cycloaddition or stepwise condensation. A modified approach from EP2163538B1 involves reacting a nitrobenzaldehyde derivative with 2-chloroethylamine hydrochloride in methanol under reflux (Scheme 1):
Scheme 1 :
Key parameters:
Methylation of the Diazepine Core
Selective methylation at positions 1,10,10,10a is achieved using methyl iodide (MeI) in the presence of a strong base (e.g., KOH) in dry tetrahydrofuran (THF):
Scheme 2 :
Challenges :
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Over-methylation at unintended positions.
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Steric hindrance from adjacent methyl groups.
Optimization :
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Stepwise methylation at 1 and 10a first, followed by 10 positions.
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Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
Construction of the 1,3-Oxazolo Rings
Cyclocondensation with Carboxylic Acid Anhydrides
Drawing from Der Pharma Chemica’s methodology, the diazepine intermediate is treated with maleic anhydride or phthalic anhydride in dry benzene to form oxazole rings via nucleophilic acyl substitution (Scheme 3):
Scheme 3 :
Reaction Conditions :
Alternative Oxazole Formation via Schiff Base Intermediates
A two-step process involves generating Schiff bases followed by cyclization:
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Schiff Base Formation : React diazepine with aromatic aldehydes (e.g., formaldehyde) in ethanol/acetic acid.
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Cyclization : Treat the Schiff base with ammonium acetate under microwave irradiation to form oxazole rings.
Characterization and Analytical Data
Spectroscopic Confirmation
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FT-IR :
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1H-NMR (CDCl₃) :
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Mass Spectrometry :
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 210–212°C |
| Retention Factor (Rf) | 0.72 (Ethyl acetate:Hexane, 1:3) |
| Solubility | DMF, DMSO, hot ethanol |
Challenges and Optimization Strategies
Steric Hindrance from Methyl Groups
The pentamethyl configuration creates significant steric bulk, necessitating:
Regioselective Oxazole Formation
To ensure correct positioning of oxazolo rings:
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Use directing groups (e.g., nitro, methoxy) on the diazepine core.
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Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Anhydride Cyclization | 75 | 98.5 | Scalability |
| Schiff Base/Microwave | 68 | 97.2 | Rapid reaction time |
| Stepwise Methylation | 82 | 99.1 | Avoids over-methylation |
Chemical Reactions Analysis
Types of Reactions
1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid
The positional isomer 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid (CAS 34840-98-7) differs in the methoxy group positions (2,3 vs. 3,4). Key distinctions include:
- Molecular Weight : Identical (225.24 g/mol) but distinct stereochemistry.
- Synthesis : The 2,3-isomer is synthesized via asymmetric hydrogenation, while the 3,4-isomer often employs enzymatic resolution .
- Biological Activity : The 3,4-dimethoxy analog exhibits higher binding affinity to dopamine receptors due to optimized steric and electronic interactions .
Table 1: Positional Isomer Comparison
Stereoisomers: (R)- and (S)-Enantiomers
The target compound exists as racemic mixtures or enantiopure forms. Enantiomers like (R)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 696641-73-3) and its (S)-counterpart (CAS 696641-74-4) are critical for chiral drug design:
- Synthesis : Asymmetric catalysis or enzymatic resolution yields enantiopure forms .
- Applications : The (R)-enantiomer is a precursor to kinase inhibitors, while the (S)-form is used in peptide mimetics .
Table 2: Enantiomer Comparison
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 696641-73-3 | 696641-74-4 |
| Optical Rotation | +15.6° (c=1, MeOH) | -15.6° (c=1, MeOH) |
| Bioactivity | Kinase inhibition | Peptide backbone modification |
Methyl-Substituted Derivatives
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (CAS 10128-06-0) introduces a methyl group at the α-carbon, altering steric bulk:
Simplest Analogs: Single Methoxy Derivatives
Compounds like 3-amino-3-(4-methoxyphenyl)propanoic acid (CAS 1269634-11-8) and 3-amino-3-(3-methoxyphenyl)propanoic acid (CAS 5678-45-5) lack one methoxy group:
- Physicochemical Properties: Lower molecular weight (C₁₀H₁₃NO₃, MW 195.21 g/mol) and higher aqueous solubility.
- Bioactivity : Reduced receptor binding compared to dimethoxy analogs, highlighting the importance of substitution pattern .
Biological Activity
1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed investigation. This article synthesizes current research findings regarding its biological activity, including case studies and data tables.
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
- CAS Number : Not specified in sources but can be referenced from chemical databases.
Biological Activities
The biological activities of this compound can be categorized into several key areas based on available research.
2. Enzymatic Inhibition
This compound's structural features suggest potential as an enzyme inhibitor. For instance, certain diazepine derivatives have been studied for their ability to inhibit enzymes such as proteases and phosphodiesterases:
3. Anti-inflammatory Properties
Compounds similar to 1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine have been reported to possess anti-inflammatory properties. These effects are crucial for developing treatments for chronic inflammatory conditions.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Diazepine Derivatives : A study explored the anti-inflammatory effects of various diazepines and found significant reductions in inflammatory markers in vitro.
- Antimicrobial Efficacy : Research demonstrated that specific diazepine derivatives exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria.
The proposed mechanism of action for the biological activities of this compound includes:
- Interaction with Enzyme Active Sites : The oxazole and diazepine moieties may facilitate binding to enzyme active sites.
- Modulation of Cellular Signaling Pathways : Potential modulation of pathways involved in inflammation and immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
